REACTION_CXSMILES
|
[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH2:7][OH:8].C(Cl)Cl>[O-2].[O-2].[Mn+4].O1CCOCC1>[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH2:7][OH:8].[Br:1][C:2]1[N:3]=[C:4]([CH3:9])[NH:5][C:6]=1[CH:7]=[O:8] |f:2.3.4|
|
Name
|
|
Quantity
|
4.18 g
|
Type
|
reactant
|
Smiles
|
BrC=1N=C(NC1CO)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
16.1 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[Mn+4]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The cooled reaction
|
Type
|
FILTRATION
|
Details
|
was filtered through celite and
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(NC1CO)C
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1N=C(NC1C=O)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |